Mafosfamide
Description
Mafosfamide (4-sulfonatoethylthio-cyclophosphamide) is an oxazaphosphorine alkylating agent and a pre-activated derivative of cyclophosphamide. It primarily induces DNA damage through interstrand crosslinks, alkylation of DNA bases, and single/double-strand breaks, leading to apoptosis and cell cycle arrest (S-phase and G2-phase) . Clinically, this compound has been used in hematological malignancies, autologous bone marrow transplantation purging, and intrathecal therapy for pediatric CNS tumors . Notably, it exhibits selective resistance in regulatory T cells (Tregs) at low doses but impairs Treg function at higher concentrations by reducing Helios expression, a key transcriptional regulator .
Properties
CAS No. |
88859-04-5 |
|---|---|
Molecular Formula |
C9H19Cl2N2O5PS2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid |
InChI |
InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1 |
InChI Key |
PBUUPFTVAPUWDE-UGZDLDLSSA-N |
SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Isomeric SMILES |
C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Z-7557; Z7557; Z 7557; Mafosfamide |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Routes
The synthesis of this compound begins with the precursor compound cyclophosphamide, which undergoes chemical modification to replace the labile cyclohexylamine group with a more stable sulfonic acid moiety. This substitution enhances water solubility and stability, critical for clinical formulations. The process involves:
-
Sulfonation : Introduction of a sulfonic acid group at the 4-position of the oxazaphosphorine ring.
-
Chloroethylation : Attachment of 2-chloroethyl groups to the nitrogen atom, enabling alkylating activity.
These steps yield this compound’s core structure, which is then purified via crystallization or chromatography.
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.3 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 9 |
| CAS Registry | 88859-04-5 |
Industrial-Scale Preparation of this compound-Lysine Salt
The lysine salt of this compound is preferred for clinical use due to its enhanced stability and solubility. A patented method (DE102004031569A1) details the bulk production of lyophilized this compound-lysine salt, addressing scalability and stability challenges.
Ion Exchange Methodology
The process involves replacing the cyclohexylamine counterion in this compound-cyclohexylamine salt with L-lysine through ion exchange chromatography:
-
Resin Preparation : A strong cation-exchange resin (e.g., sulfonated polystyrene) is regenerated with hydrochloric acid (10%) and loaded with L-lysine.
-
Ion Exchange : this compound-cyclohexylamine solution is passed through the resin, displacing cyclohexylamine with lysine. The reaction achieves 100% conversion under controlled conditions (4°C, pH 4.1).
-
pH Adjustment : The eluate is acidified using a cation-exchange resin to stabilize the product against hydrolysis.
-
Sterile Filtration and Lyophilization : The solution is filtered, dispensed into vials, and freeze-dried to obtain a stable lyophilized powder.
Table 2: Critical Parameters in Ion Exchange Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 4°C |
| pH | 4.1 |
| Resin Type | Sulfonated Polystyrene |
| Batch Scale | Up to 1.4 mol per cycle |
Lyophilization and Stabilization Techniques
Lyophilization (freeze-drying) is essential for extending the shelf life of this compound-lysine salt. The process involves:
-
Freezing : The solution is cooled to -50°C to form ice crystals.
-
Primary Drying : Sublimation of ice under vacuum removes 95% of water.
-
Secondary Drying : Residual moisture is desorbed at 25°C, yielding a porous lyophilizate.
Stabilizing agents such as mannitol or glycine are omitted in the patented method, as the lysine salt itself confers stability. The final product retains <1% moisture, ensuring long-term storage without hydrolysis.
Comparative Analysis of Laboratory vs. Industrial Methods
Traditional laboratory-scale synthesis faced limitations in batch size and reproducibility, primarily due to manual resin column operation and temperature fluctuations. The industrial method resolves these through:
Scalability Innovations
-
Column Reactor Design : A thermostated glass column (40 mm diameter) enables repetitive batch processing, increasing throughput.
-
Automated pH Control : In-line pH sensors and automated resin addition prevent overshooting to acidic conditions, minimizing hydrolysis.
-
Sterile Filtration Integration : Direct transfer of eluate to filtration and lyophilization units reduces downtime and contamination risks.
Table 3: Laboratory vs. Industrial Synthesis Comparison
| Aspect | Laboratory Method | Industrial Method |
|---|---|---|
| Batch Size | 82.5 g per cycle | Multi-kilogram scale |
| Temperature Control | Ice-water bath | Thermostated column reactor |
| pH Adjustment | Manual resin addition | Automated feedback system |
| Throughput | 50 ml/min | 500 ml/min |
Challenges and Solutions in Large-Scale Production
Chemical Reactions Analysis
Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .
Scientific Research Applications
Mafosfamide has been extensively studied for its anticancer properties. It has shown efficacy in preclinical and clinical trials for treating various types of cancer, including lymphoma, leukemia, and brain tumors . Additionally, this compound has been used in research to enhance immune responses against chronic hepatitis B virus (HBV) by depleting regulatory T cells . Its ability to alkylate DNA makes it a valuable tool in cancer research and therapy.
Mechanism of Action
Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .
Comparison with Similar Compounds
Resistance Mechanisms and Clinical Implications
- Epigenetic Resistance : Chronic exposure to this compound in lymphoma selects for PRC2-mediated epigenetic adaptations, reverting cells to a stem-like state resistant to apoptosis .
- ALDH3A1 Expression: Tumors lacking ALDH3A1 (e.g., normal CCD-13Lu fibroblasts) are inherently resistant to this compound, underscoring the need for biomarker-driven therapy .
Q & A
Q. What are the primary mechanisms of action of mafosfamide in preclinical models, and how do they differ from cyclophosphamide?
this compound, a preactivated cyclophosphamide analog, induces DNA interstrand crosslinks (ICLs) via its metabolite, leading to apoptosis in rapidly dividing cells. Unlike cyclophosphamide, this compound does not require hepatic activation, enabling direct cytotoxicity in in vitro and intrathecal applications . Key differences include its higher specificity for alkylating guanine residues and reduced dependence on metabolic enzymes like CYP450 . For experimental validation, use flow cytometry to quantify ICL formation (e.g., comet assay) and compare dose-response curves between the two agents .
Q. Which experimental models are most suitable for studying this compound-induced endothelial dysfunction?
Human umbilical vein endothelial cells (HUVECs) under shear stress are optimal for modeling endothelial permeability and proinflammatory responses. Measure VCAM-1 expression (via flow cytometry) and VE-cadherin integrity (immunofluorescence) after 24-hour exposure to this compound (1–5 µM). Statistical significance (p < 0.05) is achieved with N = 5 replicates, using Student’s t-test for paired samples .
Q. How can researchers design experiments to assess this compound’s synergism with ALDH3A1 inhibitors?
Co-treat cancer cell lines (e.g., A549 or SF767) with this compound (125 µM) and ALDH3A1 inhibitors (e.g., CB29 or analog 19 at 50 µM). Use MTT assays to quantify proliferation inhibition. A 3-parameter logistic model (SigmaPlot v11) will reveal dose-dependent chemosensitization. For validation, calculate ED50 shifts: e.g., SF767 cells show a 1.6-fold decrease in this compound ED50 with CB29 .
Q. What are the standard protocols for evaluating this compound’s toxicity in hematopoietic stem cells (HSCs)?
Use colony-forming unit (CFU) assays:
- CFU-GM/BFU-E : Treat bone marrow mononuclear cells with 10–50 µg/mL this compound for 1 hour. Recovery <5% indicates severe HSC toxicity.
- CFU-F (stromal progenitors) : this compound reduces recovery to 16.7% (vs. 1% for CFU-GM), highlighting stromal sensitivity .
Advanced Research Questions
Q. How does this compound selectively impair regulatory T cells (Tregs) while sparing cytotoxic T lymphocytes (CTLs)?
Tregs exhibit deficient ICL repair due to low base excision repair (BER) activity. Perform comet assays post-mafosfamide treatment (2 mg/mL, 4–24 hrs): Tregs retain >90% ICLs at 24 hrs (vs. 40% repair in CTLs). Quantify % unhooking: [(%DTM4h − %DTM24h) / %DTM4h] × 100. Confirm with Helios expression analysis (flow cytometry), where Tregs show a 75% reduction in Helios+ cells post-treatment .
Q. What molecular pathways mediate this compound’s proinflammatory effects on endothelial cells?
this compound activates p38MAPK and Akt phosphorylation within 15 minutes, increasing VCAM-1 expression 3.1-fold (p < 0.01). Use Western blotting with phospho-specific antibodies and inhibitors (e.g., SB203580 for p38MAPK). Contrast with cyclosporine A, which elevates VWF but not VE-cadherin .
Q. How can researchers resolve contradictions in this compound’s stromal cell toxicity across studies?
Discrepancies arise from differential ALDH3A1 expression in stromal subsets. For CFU-F assays, pre-treat marrow with recombinant IL-3 (8 U/mL) to mitigate toxicity. Use patient-derived stromal cells and compare ALDH3A1 activity via Aldefluor assays .
Q. What pharmacokinetic parameters are critical for intrathecal this compound dosing in phase II trials?
Target ventricular CSF concentrations >10 µM (cytotoxic threshold). In phase I, a 5 mg dose infused over 20 minutes achieved this without dose-limiting headaches. Alternate lumbar/ventricular routes to ensure uniform distribution. Pharmacokinetic modeling (NONMEM) should optimize infusion duration and volume .
Methodological Recommendations
- Statistical Rigor : Use SEM for small cohorts (N = 5); apply Bonferroni correction for multiple comparisons .
- Assay Validation : Include irradiated controls in comet assays to normalize DTM calculations .
- Clinical Translation : Monitor CSF drug levels via HPLC in phase trials to avoid neurotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
